5-Bromo-2-methylquinazolin-4-amine: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential
5-Bromo-2-methylquinazolin-4-amine: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Potential
Executive Summary
The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved targeted therapies, particularly receptor tyrosine kinase (RTK) inhibitors[1]. 5-Bromo-2-methylquinazolin-4-amine (CAS: 2169588-73-0) represents a specialized, sterically and electronically tuned derivative within this class[2],[3].
This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, a self-validating synthetic methodology, and its mechanism of action in drug development. By strategically substituting a bromine atom at the C5 position and a methyl group at the C2 position, researchers can exploit unique halogen-bonding interactions and steric constraints within the ATP-binding pockets of target kinases[4].
Chemical Structure & Physicochemical Profile
The molecular architecture of 5-bromo-2-methylquinazolin-4-amine consists of a bicyclic quinazoline core, substituted with a primary amine at C4, a bromine atom at C5, and a methyl group at C2. The proximity of the bulky C5-bromine to the C4-amine induces a significant steric clash, which restricts the rotational freedom of the amine group and influences the compound's overall dipole moment and solvation energy.
Quantitative Physicochemical Data
To facilitate rational drug design and pharmacokinetic modeling, the core quantitative properties of the compound are summarized below.
| Property | Value | Structural Implication |
| IUPAC Name | 5-Bromo-2-methylquinazolin-4-amine | N/A |
| CAS Registry Number | 2169588-73-0[3] | Unique chemical identifier |
| Molecular Formula | C9H8BrN3 | N/A |
| Molecular Weight | 238.09 g/mol | Excellent ligand efficiency potential |
| Hydrogen Bond Donors | 1 (Primary Amine) | Interacts with kinase hinge region[1] |
| Hydrogen Bond Acceptors | 3 (N1, N3, Amine N) | Binds to ATP-pocket backbone amides |
| Halogen Bond Donors | 1 (C5-Bromine) | Targets hydrophobic gatekeeper pockets[4] |
| Topological Polar Surface Area | ~54.9 Ų | Favorable for membrane permeability |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 5-bromo-2-methylquinazolin-4-amine is achieved through a robust, three-step linear sequence starting from 2-amino-6-bromobenzamide[5]. The protocol below is designed as a self-validating system, ensuring that intermediate completion can be visually and chemically confirmed without relying solely on downstream chromatography.
Fig 1. Three-step mechanistic workflow for the synthesis of 5-bromo-2-methylquinazolin-4-amine.
Step 1: Cyclocondensation to 5-Bromo-2-methylquinazolin-4(3H)-one
-
Causality: Triethyl orthoacetate is selected over acetic anhydride because the orthoester acts as both the electrophile and the dehydrating agent. This drives the cyclization under relatively neutral conditions, preventing the acid-catalyzed debromination that can occur with electron-rich aromatic systems[5].
-
Protocol:
-
Charge a 250 mL round-bottom flask with 2-amino-6-bromobenzamide (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Catalyze with glacial acetic acid (0.1 eq) to accelerate the formation of the imidate intermediate.
-
Reflux the mixture at 120°C for 4 hours. The high temperature continuously distills off the ethanol byproduct, thermodynamically forcing the equilibrium toward the cyclized quinazolinone.
-
Self-Validation: The reaction is complete when the starting material dissolves and a dense white precipitate (the product) begins to crash out of the boiling solution.
-
Isolate by cooling to 0°C, filtering the solid, and washing with cold hexanes.
-
Step 2: Halogenation to 5-Bromo-4-chloro-2-methylquinazoline
-
Causality: The tautomeric equilibrium of the quinazolin-4-one heavily favors the unreactive lactam over the lactim (enol) form. Phosphorus oxychloride (POCl3) is used to convert the lactam oxygen into a highly reactive leaving group. The addition of catalytic DMF forms the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior electrophile for activating the lactam oxygen compared to POCl3 alone.
-
Protocol:
-
Suspend the intermediate (1.0 eq) in neat POCl3 (10.0 eq).
-
Activate by adding anhydrous DMF (0.05 eq) dropwise.
-
Reflux at 105°C for 3 hours.
-
Self-Validation: The reaction's completion is physically indicated when the opaque suspension transitions into a clear, homogeneous amber solution, accompanied by the complete cessation of HCl gas evolution.
-
Quench by concentrating the mixture under reduced pressure, pouring the residue over crushed ice to hydrolyze excess POCl3, and extracting the aqueous layer with dichloromethane (DCM).
-
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
Causality: The pyrimidine nitrogens strongly withdraw electron density from the C4 position, making the newly installed chloride highly susceptible to nucleophilic attack. Methanolic ammonia is chosen over aqueous ammonia to ensure the hydrophobic 4-chloroquinazoline intermediate remains fully solvated, preventing the reaction from stalling in a biphasic mixture[6].
-
Protocol:
-
Dissolve the 4-chloro intermediate in anhydrous methanol.
-
React by introducing a saturated solution of ammonia in methanol (7 N, 5.0 eq) inside a heavy-walled pressure tube. A sealed tube is mandatory to prevent the escape of volatile ammonia gas at elevated temperatures, maintaining the necessary nucleophile concentration.
-
Heat at 80°C for 12 hours.
-
Isolate by cooling the tube, venting carefully, evaporating the solvent, and recrystallizing the crude solid from ethanol to yield pure 5-bromo-2-methylquinazolin-4-amine.
-
Pharmacological Relevance & Drug Development Potential
The 4-aminoquinazoline class is renowned for its ability to competitively inhibit the ATP-binding cassette of various kinases, including Epidermal Growth Factor Receptor (EGFR), PI3K/AKT/mTOR, and Aurora kinases[7],[1].
Mechanism of Kinase Inhibition
The quinazoline core acts as a bioisostere for the adenine ring of ATP. When 5-bromo-2-methylquinazolin-4-amine enters the kinase active site:
-
Hinge Region Binding: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of a hinge region residue (e.g., Met793 in EGFR)[8].
-
Gatekeeper Interactions: The C5-bromine atom is uniquely positioned to project deep into the hydrophobic selectivity pocket located behind the gatekeeper residue. The polarizability of the bromine atom allows it to form highly directional halogen bonds with the protein backbone, significantly increasing binding affinity and residence time compared to non-halogenated analogs[4].
-
Steric Restriction: The C2-methyl group restricts the conformational flexibility of the molecule and fits tightly into a small hydrophobic sub-pocket. This steric bulk can prevent the ligand from binding to off-target kinases that lack this specific sub-pocket, thereby enhancing the compound's selectivity profile.
Fig 2. Mechanism of action for 4-aminoquinazoline-mediated kinase inhibition and apoptosis.
Analytical Validation & Quality Control
To verify the structural integrity and purity of the synthesized 5-bromo-2-methylquinazolin-4-amine, the following analytical benchmarks must be met:
-
1H NMR Spectroscopy (DMSO-d6):
-
A distinct singlet at ~2.45 ppm integrating for 3 protons confirms the presence of the C2-methyl group.
-
A broad, exchangeable singlet at ~7.80 ppm integrating for 2 protons confirms the primary amine (-NH2) at C4.
-
The aromatic region will display a classic AMX or tightly coupled ABC spin system for the protons at C6, C7, and C8, verifying the intact substituted benzene ring.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): The mass spectrum will exhibit a characteristic 1:1 isotopic doublet at m/z 238.0 and 240.0 [M+H]+, definitively confirming the presence of the single bromine atom (79Br and 81Br isotopes).
-
HPLC Purity: Reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should demonstrate a single sharp peak with >95% Area Under Curve (AUC), confirming the absence of the 4-chloro intermediate or unreacted starting materials.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-bromo-2-methylquinazolin-4-amine | 2169588-73-0 [chemicalbook.com]
- 3. CAS:1123169-43-6, 4-氨基-7-溴喹唑啉-毕得医药 [bidepharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
